Etifoxine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Etifoxine-d3 is a labeled analogue of Etifoxine . Etifoxine is a benzoxazine class drug primarily used as an anxiolytic . It also possesses neuroprotective, neuroplastic, and anti-inflammatory properties . These effects are thought to arise due to modulation of GABAergic neurotransmission and neurosteroid synthesis .

Synthesis Analysis

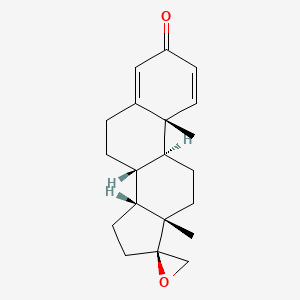

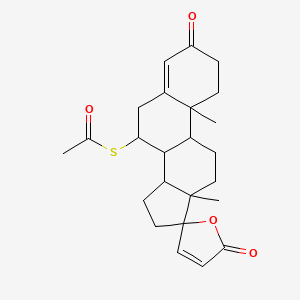

Etifoxine stimulates endogenous neurosteroid synthesis . Time-course experiments revealed that a 15-min incubation of hypothalamic explants with etifoxine was sufficient to induce a robust increase in neurosteroid synthesis . This suggests that etifoxine activates steroidogenic enzymes at a post-translational level .

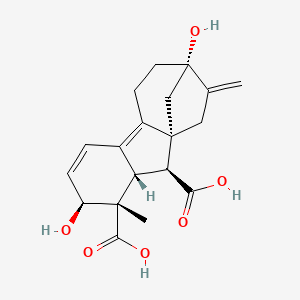

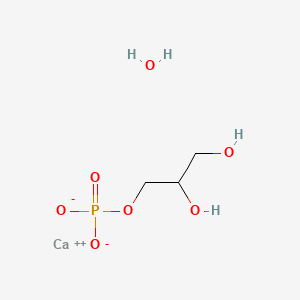

Molecular Structure Analysis

The molecular formula of this compound is C17H14D3ClN2O . The molecular weight is 303.80 .

Chemical Reactions Analysis

Etifoxine stimulates the biological activity of certain steroidogenic enzymes, such as 3β-HSD, P450 C17, 5α-R, and/or 3α-HSD . The increase of THP induced by etifoxine can be ascribed to either stimulation of the reduction reaction of DHP into THP, or inhibition of the oxidation reaction of THP into DHP .

Physical and Chemical Properties Analysis

This compound is an off-white solid . The molecular weight is 303.80 and the molecular formula is C17H14D3ClN2O .

Aplicaciones Científicas De Investigación

1. Peripheral Nerve Healing and Pain Treatment

Etifoxine has been studied for its potential to promote peripheral nerve healing and treat chemotherapy-induced pain. It functions by modulating GABAA receptors and stimulating neurosteroid production, which may contribute to its analgesic effects and potential in nerve regeneration (Choi & Kim, 2015).

2. Analysis of Degradation Products

Research on etifoxine includes the development of methods for analyzing its degradation products under various stress conditions. This is crucial for understanding its stability and efficacy (Djabrouhou & Guermouche, 2014).

3. Neuroprotective and Neuroregenerative Effects

Etifoxine's neuroprotective and neuroregenerative activities are significant. It enhances GABAA receptor function and stimulates steroid biosynthesis, potentially beneficial for treating brain injuries and neurodegenerative diseases (Liere et al., 2017).

4. Facilitating Neurite Outgrowth

Studies show that etifoxine can promote neurite outgrowth, indicating its potential in nerve regeneration therapies. This is linked to its effects on glial-derived neurotrophic factor (GDNF) (Zhou et al., 2013).

5. Traumatic Brain Injury Treatment

Etifoxine demonstrates potential as a neuroprotective agent in traumatic brain injury models, suggesting it could be beneficial for patients with brain injuries (Shehadeh et al., 2019).

6. Peripheral Nerve Regeneration

Research indicates that etifoxine might enhance peripheral nerve regeneration, making it a promising therapeutic option for peripheral nerve injuries (Dai et al., 2014).

7. Pharmacological Effects Analysis

Simulation studies of etifoxine's biological properties have revealed differences in its pharmacological effects compared to benzodiazepines, including anti-inflammatory activity and effects on hemodynamics (Torshin et al., 2016).

8. Effects on Spinal Nociceptive Processing

Etifoxine's effects on spinal pain processing and its potential as an antinociceptive agent have been characterized, highlighting its role in pain management (Juif et al., 2015).

9. GABAA Receptor Function Modulation

Studies on the modulation of GABAA receptor function by etifoxine have furthered understanding of its anxiolytic and potential therapeutic effects (Mattei et al., 2019).

Mecanismo De Acción

Target of Action

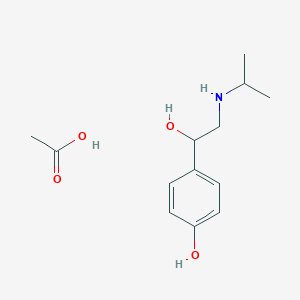

Etifoxine-d3, a benzoxazine class drug, primarily targets the GABA channel subunits . GABA (gamma-amino butyric acid) is a neurotransmitter that blocks certain brain signals . The modulation of GABAergic neurotransmission is one of the key mechanisms of action of this compound .

Mode of Action

This compound interacts with its targets by modulating GABAergic neurotransmission and neurosteroid synthesis . It is a positive allosteric modulator of α1β2γ2 and α1β3γ2 subunit-containing GABA A receptors . It selectively increases GABA-induced currents in X. laevis oocytes expressing α1β2γ2 or α1β3γ2 over α1β1γ2 subunit-containing receptors .

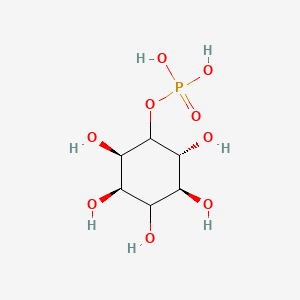

Biochemical Pathways

This compound affects the GABAergic neurotransmission and neurosteroid synthesis pathways . It stimulates GABAergic transmission via GABA receptors and increases mitochondrial translocator protein (TSPO) to stimulate neurosteroid synthesis .

Result of Action

This compound has been associated with neuroprotective, neuroplastic, and anti-inflammatory properties . It reduces neuronal degeneration in the injured cortex and inhibits NLRP3 inflammasome activation in human and murine myeloid-derived cells . It also reduces the abundance of certain bacterial species in the gut microbiome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiome can interact with the drug, leading to changes in microbial features . .

Safety and Hazards

Etifoxine can continue to be used for the treatment of anxiety disorders, but it must not be used in patients who previously had severe skin reactions or severe liver problems after taking etifoxine . Severe adverse events are in general rare. Skin and subcutaneous disorders are the most frequently reported, but these generally resolve after drug cessation .

Direcciones Futuras

Etifoxine has been shown to limit mechanical allodynia and anxiety-like symptoms in a mouse model of streptozotocin-induced diabetic neuropathy . The company that markets Stresam will have to conduct a study to further characterize the effects of etifoxine in patients with anxiety . There is also ongoing research on the short-term effects of etifoxine on the human gut microbiome in healthy men .

Análisis Bioquímico

Biochemical Properties

Etifoxine-d3 interacts with various biomolecules, primarily through two mechanisms of action: modulation of GABAergic neurotransmission and neurosteroid synthesis . It binds directly to the β2/β3 subunits of the GABA A receptor , which plays a crucial role in inhibitory neurotransmission in the brain.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating GABA-induced currents . It also possesses neuroprotective properties, reducing neuronal degeneration . Furthermore, it has anti-inflammatory properties, reducing pro-inflammatory cytokines levels .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with GABA A receptors . It acts as a positive allosteric modulator of these receptors, selectively increasing GABA-induced currents . This modulation of GABAergic neurotransmission is a key aspect of this compound’s anxiolytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have significant effects over time. For instance, after 2 days of treatment, behavioral impairments in brain-injured rats were significantly reduced . Moreover, it has been found to reduce the abundance of certain bacterial species over a short-term intervention .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a rat model of traumatic brain injury, post-injury treatment with this compound improved functional recovery .

Transport and Distribution

Its parent compound, Etifoxine, is known to bind to the β2/β3 subunits of the GABA A receptor , suggesting a potential mechanism for its distribution within cells.

Subcellular Localization

Given its interaction with GABA A receptors , it is likely to be found in regions of the cell where these receptors are present.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Etifoxine-d3 involves the incorporation of three deuterium atoms into the Etifoxine molecule. This can be achieved through a deuterium exchange reaction using deuterated reagents.", "Starting Materials": [ "Etifoxine", "Deuterated reagents (e.g. D2O, CD3OD)" ], "Reaction": [ "Step 1: Dissolve Etifoxine in deuterated solvent (e.g. CD3OD)", "Step 2: Add deuterated reagent (e.g. D2O) to initiate deuterium exchange reaction", "Step 3: Allow reaction to proceed at appropriate temperature and time", "Step 4: Isolate and purify Etifoxine-d3 product" ] } | |

Número CAS |

1246815-89-3 |

Fórmula molecular |

C17H14ClN2OD3 |

Peso molecular |

303.81 |

Apariencia |

Solid powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Números CAS relacionados |

21715-46-8 (unlabelled) |

Sinónimos |

6-Chloro-N-ethyl-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazin-2-amine; 2-Ethylamino-6-chloro-4-(methyl-d3)-4-phenyl-4H-3,1-benzoxazine; Etifoxin-d3 |

Etiqueta |

Etifoxine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)](/img/structure/B602385.png)